Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate
Overview
Description
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate is a chemical compound with the molecular formula C10H8Cl2F2O3. It is a derivative of benzoic acid and is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate typically involves the esterification of 3,6-dichloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is typically subjected to distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetates with various functional groups.
Oxidation Reactions: The major product is 3,6-dichloro-2-(difluoromethoxy)benzoic acid.
Reduction Reactions: The major product is 3,6-dichloro-2-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: As a potential bioactive compound for studying its effects on biological systems.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dichloro-2-methoxybenzoate
- Methyl 3,6-dichloro-2-fluorobenzoate
- Methyl 3,6-dichloro-2-(trifluoromethoxy)benzoate
Uniqueness
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The difluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[3,6-dichloro-2-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-6(11)2-3-7(12)9(5)17-10(13)14/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBBNYJLVEHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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